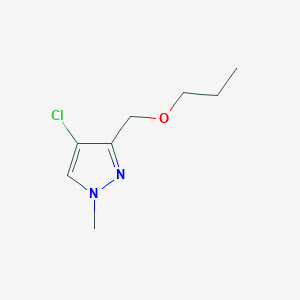
4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole, also known as CPMP, is a chemical compound that has received attention from the scientific community due to its potential applications in research. CPMP is a pyrazole derivative that has a chloro, methyl, and propoxymethyl group attached to its structure.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole has been used in a variety of scientific research applications. One of the most common uses of 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole is as a substrate for enzymes such as cytochrome P450. 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole is also used as a standard in analytical chemistry to determine the purity of other pyrazole derivatives. Additionally, 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole has been used in the development of new drugs and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole is not well understood. However, it is believed that 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole may act as a competitive inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of many drugs and toxins in the body, and inhibition of these enzymes can lead to changes in drug efficacy and toxicity.
Biochemical and Physiological Effects:
4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole can inhibit the activity of cytochrome P450 enzymes in a dose-dependent manner. Additionally, 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole has been shown to induce the expression of certain genes in liver cells, suggesting that it may have a role in regulating gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied and its properties are well understood. However, one limitation of using 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole is that its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole. One area of research could be to further investigate the mechanism of action of 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole and its effects on cytochrome P450 enzymes. Additionally, 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole could be used in the development of new drugs that target cytochrome P450 enzymes. Finally, 4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole could be used in the study of gene expression and its role in drug metabolism.
Synthesemethoden
4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-chloro-1-methyl-1H-pyrazole with propoxymethyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. Other methods of synthesis include the use of different pyrazole derivatives and the substitution of different alkyl groups.
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-3-4-12-6-8-7(9)5-11(2)10-8/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOLESLYRCITPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)


![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate](/img/structure/B2627531.png)


![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)
![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)
![N-(2,3-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2627539.png)
![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)